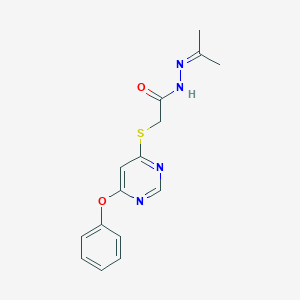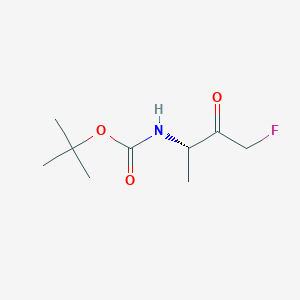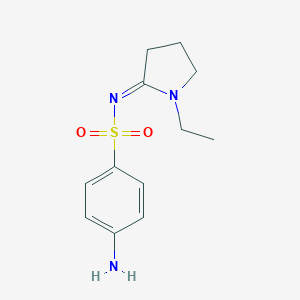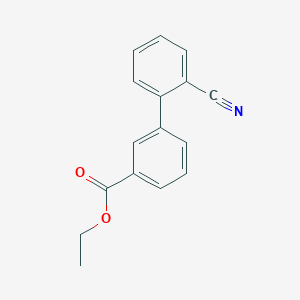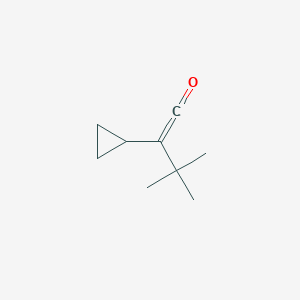
(2-Pyridylmethyl)lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Pyridylmethyl)lithium is a chemical compound which is widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for a variety of applications in the field of chemistry.
科学的研究の応用
(2-Pyridylmethyl)lithium has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, particularly for the preparation of heterocyclic compounds. It can also be used as a ligand in coordination chemistry, where it can form complexes with metal ions. In addition, (2-Pyridylmethyl)lithium has been used in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of (2-Pyridylmethyl)lithium is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic species to form new compounds. This reactivity makes (2-Pyridylmethyl)lithium a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2-Pyridylmethyl)lithium. However, it is known to be highly reactive and can cause damage to biological systems if not handled properly. Therefore, it is important to use caution when working with this compound.
実験室実験の利点と制限
The advantages of using (2-Pyridylmethyl)lithium in lab experiments include its high reactivity and versatility. It can be used in a variety of reactions and can form complex compounds with metal ions. However, the limitations of using this compound include its highly reactive nature, which requires careful handling, and the limited understanding of its mechanism of action.
将来の方向性
There are several future directions for the use of (2-Pyridylmethyl)lithium in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The compound's reactivity and ability to form complex compounds could be useful in the development of new treatments for a variety of diseases. Additionally, (2-Pyridylmethyl)lithium could be used in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, (2-Pyridylmethyl)lithium is a highly reactive compound that has a wide range of applications in scientific research. Its versatility and reactivity make it a valuable tool in organic synthesis and coordination chemistry. However, its highly reactive nature requires careful handling, and its mechanism of action is not well understood. Despite these limitations, there are several future directions for the use of (2-Pyridylmethyl)lithium in scientific research, including the development of new drugs and materials.
合成法
The synthesis of (2-Pyridylmethyl)lithium involves the reaction of 2-bromomethylpyridine with n-butyllithium. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures. The resulting product is a highly reactive compound that must be handled with care.
特性
CAS番号 |
1749-29-7 |
|---|---|
分子式 |
C6H6LiN |
分子量 |
99.1 g/mol |
IUPAC名 |
lithium;2-methanidylpyridine |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-5H,1H2;/q-1;+1 |
InChIキー |
BEBIQSRTLZBRRT-UHFFFAOYSA-N |
SMILES |
[Li+].[CH2-]C1=CC=CC=N1 |
正規SMILES |
[Li+].[CH2-]C1=CC=CC=N1 |
同義語 |
(2-pyridylmethyl)lithium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
